BL-191;PTX;Oxpentifylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentoxifylline can be synthesized through various methods. One common method involves the reaction of theobromine with 5-bromo-1-pentanol in the presence of a base to form 1-(5-hydroxyhexyl)-3,7-dimethylxanthine. This intermediate is then oxidized to form pentoxifylline .
Industrial Production Methods
In industrial settings, pentoxifylline is often produced through a multi-step process that includes the reaction of theobromine with 5-bromo-1-pentanol, followed by oxidation. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pentoxifylline undergoes various chemical reactions, including:
Oxidation: Pentoxifylline can be oxidized to form its metabolites.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: Pentoxifylline can undergo substitution reactions, particularly at the nitrogen atoms in its xanthine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve halogenated compounds and bases.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of pentoxifylline, which may have different pharmacological properties .
Scientific Research Applications
Pentoxifylline has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of xanthine derivatives.
Medicine: It is used to treat conditions such as intermittent claudication, chronic venous leg ulcers, and diabetic neuropathy.
Industry: Pentoxifylline is used in the formulation of various pharmaceutical products.
Mechanism of Action
Pentoxifylline exerts its effects by modulating the rheological properties of blood. It lowers blood viscosity, increases erythrocyte flexibility, and decreases platelet aggregation. These effects are primarily due to the inhibition of phosphodiesterase, leading to increased levels of cyclic AMP. Pentoxifylline also has anti-inflammatory properties, which are mediated through the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Pentoxifylline is often compared with other xanthine derivatives such as:
Caffeine: Known for its stimulant effects, caffeine also has some vasodilatory properties.
Theophylline: Used primarily as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease.
Aminophylline: A compound of theophylline and ethylenediamine, used for similar purposes as theophylline.
Pentoxifylline is unique in its strong hemorheologic and anti-inflammatory properties, making it particularly useful in treating vascular and inflammatory conditions .
Properties
IUPAC Name |
3,7-dimethyl-1-(5-oxohexyl)-5H-purin-7-ium-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8,10H,4-7H2,1-3H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZHJDUQMYELJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCN1C(=O)C2C(=NC=[N+]2C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N4O3+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.